![molecular formula C22H32O2 B583656 4,4-Dimethyl Retinoic Acid CAS No. 104182-09-4](/img/structure/B583656.png)
4,4-Dimethyl Retinoic Acid
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Overview
Description
4,4-Dimethyl Retinoic Acid is a synthetic retinoic acid derivative explored for its potential use in studying various skin disorders, including acne and psoriasis . This compound acts as a selective agonist for retinoic acid receptors (RARs) and may regulate gene expression involved in cell growth, differentiation, and apoptosis .
Synthesis Analysis
Retinoic Acid is synthesized from retinol via two enzymatic reactions. The first involves the reversible oxidation of retinol to retinal, and the second involves the irreversible oxidation of retinal to retinoic acid .Chemical Reactions Analysis
Retinoic acid is synthesized from retinol via two enzymatic reactions, involving first reversible oxidation of retinol to retinal, and then a second oxidation, this time irreversibly, to retinoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethyl Retinoic Acid include its molecular weight (328.49), appearance (yellow solid), solubility (slightly soluble in chloroform), and storage conditions (store at -20°C under inert atmosphere) .Scientific Research Applications
Dermatological Therapeutics
4,4-Dimethyl Retinoic Acid: is being explored for its potential in treating various skin disorders. As a synthetic derivative of retinoic acid, it acts as a selective agonist for retinoic acid receptors (RARs), which are crucial in regulating gene expression involved in cell growth, differentiation, and apoptosis . This compound shows promise in the study and treatment of conditions like acne and psoriasis.
Immunomodulation
The effects of retinoic acid on immune cells are significant, as it can influence the differentiation of naïve T and B cells4,4-Dimethyl Retinoic Acid could be used to modulate immune responses, potentially aiding in the design of vaccines or treatments for autoimmune diseases .
Drug Repurposing
The concept of drug repurposing involves finding new therapeutic uses for existing drugs4,4-Dimethyl Retinoic Acid , with its retinoid profile, could be repurposed for a broader spectrum of therapeutic applications beyond its current scope, including but not limited to dermatology and oncology .
Mechanism of Action
Target of Action
4,4-Dimethyl Retinoic Acid is a synthetic retinoic acid derivative . It acts as a selective agonist for retinoic acid receptors (RARs) . These receptors are nuclear transcription factors known for their ability to modulate gene expression .
Mode of Action
The compound interacts with its targets, the RARs, and may regulate gene expression involved in cell growth, differentiation, and apoptosis . This interaction results in changes at the cellular level, influencing various biological processes.
Biochemical Pathways
Retinoic acid and its analogs, including 4,4-Dimethyl Retinoic Acid, are known to affect several biochemical pathways. They influence processes such as embryonic development, vision, cellular differentiation, proliferation, and apoptosis
Pharmacokinetics
It is known that retinoids, in general, undergo metabolism that activates retinol into retinoic acid . This involves a reversible and rate-limiting dehydrogenation of retinol into retinal, followed by an irreversible dehydrogenation into retinoic acid . More research is needed to understand the specific ADME properties of 4,4-Dimethyl Retinoic Acid.
Result of Action
The action of 4,4-Dimethyl Retinoic Acid at the molecular and cellular level results in the regulation of gene expression involved in cell growth, differentiation, and apoptosis . This can have various effects depending on the specific cellular context. For example, it has been explored for its potential use in studying various skin disorders, including acne and psoriasis .
Safety and Hazards
Future Directions
Retinoic acids, as anti-cancer drugs, have been used for treating cancer patients over a long period of time. Lately, drug toxicity and chemoresistance are widely acknowledged in cancer treatments. RA treatment alone is not highly effective in various types of cancer, including prostate, breast, and lung cancers . This suggests that future research could focus on improving the effectiveness of retinoic acids in cancer treatment.
properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAHVFWRNAIIPG-ZYXNGHQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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